1-Butyl-1,3-diazinane-2,4,6-trione
Overview
Description
1-Butyl-1,3-diazinane-2,4,6-trione is a chemical compound belonging to the class of diazinanes, which are nitrogen-containing heterocycles. This compound is characterized by a six-membered ring structure with two nitrogen atoms and three carbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-1,3-diazinane-2,4,6-trione can be synthesized through several synthetic routes. One common method involves the reaction of butylamine with malonic acid derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. The use of advanced technologies and equipment ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1-Butyl-1,3-diazinane-2,4,6-trione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of 1-butyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound is known to potentiate GABA-A receptors and inhibit receptors for neuronal acetylcholine and kainate. This results in the modulation of neurotransmitter activity, leading to its sedative and hypnotic effects .
Comparison with Similar Compounds
Butabarbital: A barbiturate with similar sedative and hypnotic properties.
Secobarbital: Another barbiturate with a fast onset of action.
Phenobarbital: A barbiturate used for its anticonvulsant properties .
Uniqueness: 1-Butyl-1,3-diazinane-2,4,6-trione is unique due to its specific ring structure and the presence of three carbonyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-butyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-2-3-4-10-7(12)5-6(11)9-8(10)13/h2-5H2,1H3,(H,9,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJDKUILXQYCHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CC(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10406094 | |
Record name | SBB038952 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49589-33-5 | |
Record name | SBB038952 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10406094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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